Superior Potency: Chlorisondamine Diiodide Demonstrates >2,000-Fold Higher Potency than Hexamethonium at Neuronal nAChRs in PC12 Cells
In a study measuring inhibition of carbamylcholine-elicited 22Na+ flux in rat pheochromocytoma PC12 cells, a model of neuronal nicotinic receptors, chlorisondamine diiodide demonstrated an IC50 of 0.020 μM, far surpassing the potency of hexamethonium (IC50 = 43 μM) and mecamylamine (IC50 = 0.8 μM) [1]. This represents a 2,150-fold increase in potency compared to the classical ganglionic blocker hexamethonium, and a 40-fold increase over the widely used CNS-penetrant antagonist mecamylamine.
| Evidence Dimension | Inhibition of carbamylcholine-elicited 22Na+ flux |
|---|---|
| Target Compound Data | IC50 = 0.020 μM |
| Comparator Or Baseline | Hexamethonium (IC50 = 43 μM); Mecamylamine (IC50 = 0.8 μM); d-Tubocurarine (IC50 = 1.0 μM) |
| Quantified Difference | 2,150-fold more potent than hexamethonium; 40-fold more potent than mecamylamine |
| Conditions | Rat pheochromocytoma PC12 cells; preincubation with antagonist for 2-20 min followed by 1 mM carbamylcholine stimulation; 22Na+ flux measured |
Why This Matters
This high potency in a neuronal nAChR model indicates that lower concentrations of chlorisondamine are required for effective blockade in vitro, reducing the risk of off-target effects associated with high concentrations of less potent alternatives like hexamethonium.
- [1] Adam LP, Henderson EG. Nicotinic receptor-elicited sodium flux in rat pheochromocytoma PC12 cells: Effects of agonists, antagonists, and noncompetitive blockers. Neurochem Res. 1991;16(4):489-500. View Source
